molecular formula C25H21FN2O2S B15011431 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

Cat. No.: B15011431
M. Wt: 432.5 g/mol
InChI Key: NKTJNXJWBRCULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound featuring a thiazole ring, a benzodioxole moiety, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the benzodioxole and substituted phenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug discovery.

Medicine: The compound’s structural features make it a candidate for developing new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry: In the industrial sector, it is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H21FN2O2S

Molecular Weight

432.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C25H21FN2O2S/c1-16-3-5-19(11-17(16)2)22-14-31-25(27-21-8-6-20(26)7-9-21)28(22)13-18-4-10-23-24(12-18)30-15-29-23/h3-12,14H,13,15H2,1-2H3

InChI Key

NKTJNXJWBRCULT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.